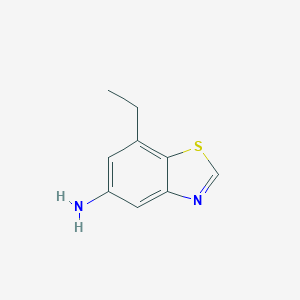![molecular formula C22H15N3O4 B177872 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-58-5](/img/structure/B177872.png)
12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Übersicht
Beschreibung
“12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” belongs to the class of organic compounds known as indolocarbazoles . These are polycyclic aromatic compounds containing an indole fused to a carbazole . The subclass of indolo[2,3-a]carbazoles mainly includes compounds having, as a structural base, indolo[2,3-a]- pyrrolo[3,4-c]carbazole ring, in which two indole moieties are connected via the benzene ring to an amide or imide group .
Synthesis Analysis
There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology, as well as affording access to molecular scaffolds central to protein kinase drug discovery programmes . The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in the literature .Molecular Structure Analysis
The molecular structure of “12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione” is characterized by a planar ring system consisting of indole and carbazole elements . The indole moieties are linked through one or two bonds with a carbohydrate moiety .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, and its derivatives have shown potential as anticancer agents. NB-506, a derivative, is notable for inhibiting topoisomerase I, a key enzyme involved in DNA replication and cell division, making it a potent anticancer agent (Ohkubo et al., 1997). Additional studies have found that NB-506 and its analogues exhibit selective cytotoxicity against various tumor cell lines, indicating their potential effectiveness in cancer therapy (Yoshinari et al., 1995).
DNA Binding and Topoisomerase Inhibition
These compounds, particularly their derivatives, have been extensively studied for their interactions with DNA and inhibition of topoisomerase I. For example, NB-506 has been shown to enhance DNA cleavage catalyzed by topoisomerase I, a key mechanism behind its anticancer properties (Yoshinari et al., 1995). Moreover, other indolocarbazole compounds have been synthesized and studied for their ability to inhibit topoisomerase I and interact with DNA, further demonstrating their potential in cancer treatment (Joseph et al., 2001).
Synthesis and Structural Studies
The synthesis and molecular structure of compounds like 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione have been a significant focus. Studies have explored methods to synthesize these compounds efficiently and understand their structural properties, which are crucial for their biological activity. For instance, the synthesis of NB-506, a derivative, involves steps that are pivotal for developing practical synthesis methods for such compounds (Ohkubo et al., 1997). Also, crystallographic studies have provided insights into their molecular structures, contributing to our understanding of their interactions with biological targets (Fernandes et al., 2011).
Pharmacokinetics and Metabolism
Research has also focused on the pharmacokinetics and metabolism of these compounds, which is essential for their development as drugs. The metabolism of NB-506 has been investigated in various species, revealing insights into how these compounds are processed in the body and their potential efficacy and safety profiles (Takenaga et al., 1999).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-28-9-3-5-13-11(7-9)15-17-18(22(27)25-21(17)26)16-12-8-10(29-2)4-6-14(12)24-20(16)19(15)23-13/h3-8,23-24H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTURXDQKJRHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420508 | |
| Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
CAS RN |
118458-58-5 | |
| Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







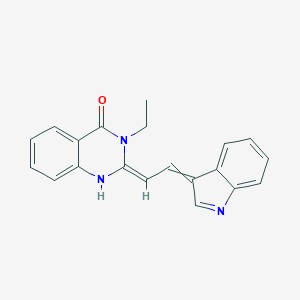

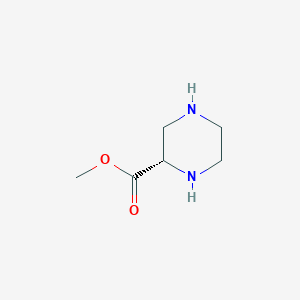
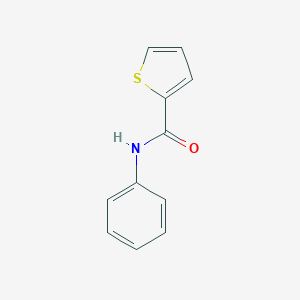
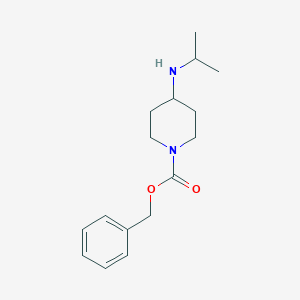
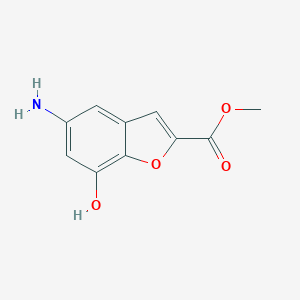
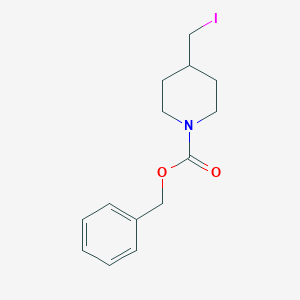

![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)
